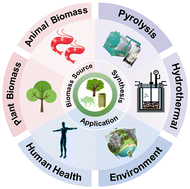Biomass-derived 2D carbon materials: structure, fabrication, and application in electrochemical sensors
Journal of Materials Chemistry B Pub Date: 2023-10-31 DOI: 10.1039/D3TB01910A
Abstract
Biomass, a renewable hydrocarbon, is one of the favorable sources of advanced carbon materials owing to its abundant resources and diverse molecular structures. Biomass-based two-dimensional carbon nanomaterials (2D-BC) have attracted extensive attention due to their tunable structures and properties, and have been widely used in the design and fabrication of electrochemical sensing platforms. This review embarks on the thermal conversion process of biomass from different sources and the synthesis strategy of 2D-BC materials. The affinity between 2D-BC structure and properties is emphasized. The recent progress in 2D-BC-based electrochemical sensors for health and environmental monitoring is also presented. Finally, the challenges and future development directions related to such materials are proposed in order to promote their further application in the field of electrochemical sensing.


Recommended Literature
- [1] Inorganic analysis
- [2] Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures
- [3] Comparison of cell disruption techniques prior to lipid extraction from Scenedesmus sp. slurries for biodiesel production using liquid CO2
- [4] Selective detection of inorganic phosphates in live cells based on a responsive fluorescence probe†
- [5] Reply to the ‘Comment on “Fluorimetric sensing of ATP in water by an imidazolium hydrazone based sensor”’ by S. Farshbaf and P. Anzenbacher Jr., Chem. Commun., 2019, 55, 1770
- [6] Curcumin-loaded metal oxide aerogels: supercritical drying and stability†
- [7] Pharmacokinetics of Agelastatin A in the central nervous system
- [8] Capabilities of fast protein liquid chromatography coupled to a double focusing inductively coupled plasma mass spectrometer for trace metal speciation in human serum
- [9] Catalyst-free synthesis of α1-oxindole-α-hydroxyphosphonates via phospha-aldol reaction of isatins employing N-heterocyclic phosphine (NHP)-thiourea†
- [10] Microcasting with agarose gel via degassed polydimethylsiloxane molds for repellency-guided cell patterning†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 131864-71-6
-
CAS no.: 1303-88-4









